(S,E)-5-Chloro-2-isopropylpent-4-enoic acid
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Overview
Description
(S,E)-5-Chloro-2-isopropylpent-4-enoic acid is an organic compound characterized by its unique structure, which includes a chlorine atom, an isopropyl group, and a pent-4-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-5-Chloro-2-isopropylpent-4-enoic acid typically involves the chlorination of a suitable precursor, followed by the introduction of the isopropyl group and the formation of the pent-4-enoic acid structure. Common synthetic routes include:
Chlorination: The precursor compound undergoes chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Formation of Pent-4-enoic Acid: The final step involves the formation of the pent-4-enoic acid structure, which can be accomplished through various organic reactions, including oxidation and elimination reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and isopropylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S,E)-5-Chloro-2-isopropylpent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Compounds with substituted functional groups (e.g., hydroxyl, amino)
Scientific Research Applications
(S,E)-5-Chloro-2-isopropylpent-4-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S,E)-5-Chloro-2-isopropylpent-4-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methylpent-4-enoic acid
- 5-Chloro-2-ethylpent-4-enoic acid
- 5-Chloro-2-propylpent-4-enoic acid
Uniqueness
(S,E)-5-Chloro-2-isopropylpent-4-enoic acid is unique due to its specific structural configuration, which includes an isopropyl group and a chlorine atom at distinct positions. This configuration imparts unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(E,2S)-5-chloro-2-propan-2-ylpent-4-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c1-6(2)7(8(10)11)4-3-5-9/h3,5-7H,4H2,1-2H3,(H,10,11)/b5-3+/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPVMHYFCPFLOH-MZTFZBDOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC=CCl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C/C=C/Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467826 |
Source
|
Record name | (2S,4E)-5-Chloro-2-(propan-2-yl)pent-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324519-66-6 |
Source
|
Record name | (2S,4E)-5-Chloro-2-(propan-2-yl)pent-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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